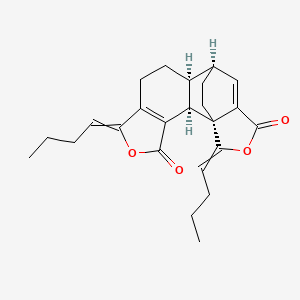
Levistilide-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levistilide-A is a phthalide compound derived from the traditional Chinese medicinal herb Angelica sinensis. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levistilide-A can be synthesized through various chemical reactions involving phthalide derivatives. The synthetic routes typically involve the cyclization of precursor molecules under specific conditions to form the phthalide structure. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from Angelica sinensis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The extraction efficiency and purity depend on the solvent used and the extraction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Levistilide-A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the phthalide structure, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Aplicaciones Científicas De Investigación
Levistilide-A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other phthalide derivatives.
Biology: Studied for its effects on cellular processes, including inflammation and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Levistilide-A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways such as NF-κB and JAK2/STAT3
Antioxidant: Enhances antioxidant activity by reducing reactive oxygen species levels and modulating the AMPK/mTOR pathway.
Neuroprotective: Protects neurons by inhibiting apoptosis and promoting the survival of dopaminergic neurons
Comparación Con Compuestos Similares
Levistilide-A is compared with other phthalide compounds such as:
Tetrahydrophthalide Neocnidilide: Similar in structure but differs in its potency and specific biological activities.
Ligustilide: Another phthalide with similar anti-inflammatory and neuroprotective properties but different molecular targets and pathways
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for various therapeutic applications .
Propiedades
Fórmula molecular |
C24H28O4 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(1S,2S,10S,11S)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/t14-,15+,21-,24+/m1/s1 |
Clave InChI |
UBBRXVRQZJSDAK-QMPIHYFESA-N |
SMILES isomérico |
CCCC=C1C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
SMILES canónico |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


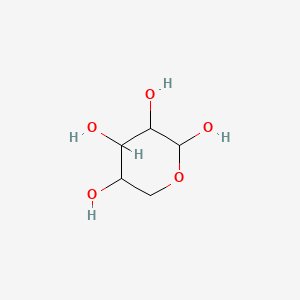
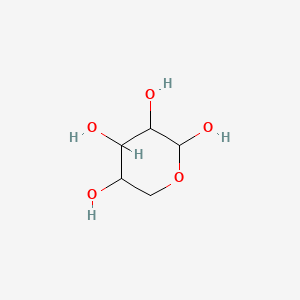
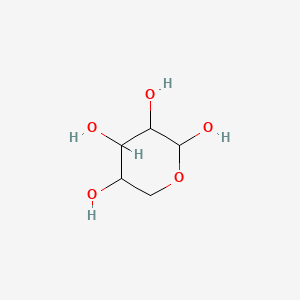
![(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B10789221.png)
![[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10789236.png)
![[(1R,3aR,5R,7S,7aS)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789242.png)
![(2Z,4E)-5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B10789243.png)
![[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10789256.png)
![[(9S,10S)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B10789263.png)

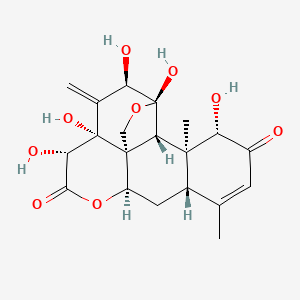
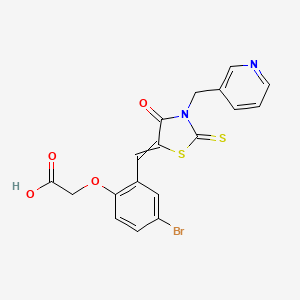
![(16Z,28Z)-1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10789318.png)
![[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B10789323.png)
